molecular formula C7H13ClF3NO2 B13593321 methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride

methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride

Cat. No.: B13593321
M. Wt: 235.63 g/mol
InChI Key: PKISDIFAPYODRD-PGMHMLKASA-N
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Description

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a chiral organic compound characterized by a methyl ester backbone with a trifluoromethyl group at the C4 position, dimethyl substituents at C2 and C3, and an amino group at C3 in the R-configuration. The hydrochloride salt enhances its solubility, making it suitable for synthetic applications. This compound is classified as a "building block" in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique steric and electronic properties facilitate the development of complex molecules .

Key structural features:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
  • Amino group: Enables further functionalization (e.g., amide bond formation).

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m1./s1

InChI Key

PKISDIFAPYODRD-PGMHMLKASA-N

Isomeric SMILES

CC(C)([C@H](C(F)(F)F)N)C(=O)OC.Cl

Canonical SMILES

CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride typically involves:

  • Construction of the carbon backbone with the appropriate stereochemistry at the 3-position (R-configuration).
  • Introduction of the trifluoromethyl group at the 4-position.
  • Installation of the dimethyl substitution at the 2-position.
  • Conversion of the amino acid to its methyl ester.
  • Formation of the hydrochloride salt for isolation and purification.

Key Synthetic Routes

Fluorinated Ketone Intermediate Route

A common approach starts with a chiral ketone intermediate, which undergoes trifluoromethylation and subsequent functional group transformations:

  • Step 1: Synthesis of a chiral ketone such as 4,4,4-trifluoro-2,2-dimethylbutan-3-one, often derived from chiral lactams or amino acid precursors.
  • Step 2: Introduction of the amino group at the 3-position via reductive amination or amination reactions, preserving stereochemistry.
  • Step 3: Esterification of the carboxyl group to form the methyl ester.
  • Step 4: Formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This route benefits from the use of chiral starting materials or chiral auxiliaries to control stereochemistry.

Use of Vinyl Trifluoromethyl Precursors

Another method involves:

  • Preparation of vinyl trifluoromethyl compounds that can be converted into the desired amino acid structure via hydroboration-oxidation or other addition reactions.
  • Subsequent protection/deprotection steps to install the amino group and methyl ester functionalities.
  • Final acidification to yield the hydrochloride salt.
Fluorination via Electrophilic or Nucleophilic Methods
  • Electrophilic trifluoromethylation reagents (e.g., Togni reagents) or nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent) can be used to introduce the trifluoromethyl group selectively at the 4-position.
  • These reactions are typically performed on pre-formed amino acid derivatives or their protected analogues.

Representative Synthetic Scheme (Conceptual)

Step Reaction Type Starting Material Reagents/Conditions Product
1 Chiral Ketone Formation Chiral lactam or amino acid derivative Known procedures (e.g., lactam ring opening) Chiral 4,4,4-trifluoro-2,2-dimethylbutan-3-one
2 Amination Ketone intermediate Reductive amination (e.g., NH3, NaBH3CN) (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanone
3 Esterification Amino acid intermediate Methanol, acid catalyst (HCl or H2SO4) Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate
4 Salt Formation Methyl ester HCl in ether or methanol Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride

Stereochemical Control

  • The stereochemistry at the 3-position (R-configuration) is typically controlled by using chiral starting materials or chiral catalysts during the amination step.
  • Enzymatic resolution or chiral chromatography may be employed if racemic mixtures are initially formed.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Chiral Ketone Synthesis From chiral lactam, ~70-85% yield High stereochemical purity achievable
Amination Reductive amination, NaBH3CN, pH 6-7, rt to 40°C Stereospecific amination, yields 60-75%
Esterification Methanol, HCl or H2SO4, reflux 2-4 h High conversion to methyl ester, >90% yield
Hydrochloride Salt Formation HCl in ether or methanol, 0-25°C, 1-2 h Crystalline salt, improved stability and purity

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

Methyl (R)-4,4,4-Trifluoro-3-hydroxybutanoate

Structural Differences :

  • Replaces the amino and dimethyl groups with a hydroxyl group at C3.
  • Lacks steric bulk from dimethyl substituents.

Functional Implications :

  • The hydroxyl group increases polarity, reducing lipophilicity compared to the amino derivative.
  • Susceptible to oxidation, limiting its utility in environments requiring metabolic stability.
  • Used as an intermediate in fluoroorganic synthesis, particularly for introducing trifluoromethyl motifs .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Structural Differences :

  • Substitutes the trifluoromethyl group with a hydrogen atom at C4.
  • Features a methylamino group at C2 instead of an amino group at C3.

Functional Implications :

  • Reduced electronegativity due to the absence of fluorine.
  • Methylamino group allows for different reactivity (e.g., alkylation or acylation at the nitrogen).
  • Applied in pharmaceutical synthesis for chiral amine intermediates .

(R)-3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

Structural Differences :

  • Carboxylic acid replaces the methyl ester group.
  • Lacks dimethyl substituents.

Functional Implications :

  • Carboxylic acid form increases water solubility but reduces cell membrane permeability.
  • Used in biochemical studies to mimic natural amino acids with fluorinated side chains .

Comparative Data Table

Compound Name Functional Groups Substituents Stereochemistry Key Applications Reference
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate HCl Amino, ester, trifluoro, dimethyl 4,4,4-trifluoro, 2,2-dimethyl R Drug discovery building blocks
Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate Hydroxy, ester, trifluoro 4,4,4-trifluoro, 3-hydroxy R Fluoroorganic synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Methylamino, ester, dimethyl 3,3-dimethyl, 2-methylamino S Chiral amine intermediates
(R)-3-Amino-4,4,4-trifluorobutanoic acid HCl Amino, carboxylic acid, trifluoro 4,4,4-trifluoro R Biochemical studies

Biological Activity

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a synthetic compound characterized by its unique trifluoromethyl and amino functionalities. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Molecular Properties

PropertyValue
Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63 g/mol
CAS Number 2408937-21-1
IUPAC Name methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride
InChI Key PKISDIFAPYODRD-PGMHMLKASA-N

Biological Activity

The biological activity of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride primarily arises from its structural characteristics, particularly the trifluoromethyl group which enhances its binding affinity to various biological targets.

The mechanism of action involves interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, allowing for improved interaction with target sites in biological systems. This compound has been studied for its potential effects on:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural properties may allow it to modulate receptor activity, potentially influencing signaling pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has indicated that methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride can inhibit specific proteases. In vitro studies demonstrated a significant reduction in enzyme activity at varying concentrations of the compound.
  • Pharmacological Applications :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a lead molecule for developing new therapeutics targeting metabolic disorders. The research showed promising results in cellular assays related to glucose metabolism.
  • Toxicological Assessments :
    • Toxicity studies conducted on animal models revealed a favorable safety profile at therapeutic doses. The compound exhibited low acute toxicity and no significant adverse effects were noted during the trials.

Comparative Analysis with Similar Compounds

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride can be compared with other trifluoromethylated amino acids and derivatives:

Compound NameBiological ActivityUnique Features
Methyl(3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoateModerate enzyme inhibitionDifferent stereochemistry
Trifluoromethylated phenylalanineAnticancer propertiesAromatic ring enhances biological activity
1-(trifluoromethyl)glycineNeuroprotective effectsSimpler structure with fewer functional groups

Q & A

Q. Methodological validation :

  • NMR spectroscopy : Confirms electronic effects via chemical shift changes (e.g., δ 79.9 ppm for CF₃ in 19F^{19}\text{F}-NMR) .
  • Mass spectrometry : Detects isotopic patterns unique to fluorine (e.g., m/z 207.58 for molecular ion) .

Advanced: What strategies are recommended for resolving enantiomeric impurities during synthesis?

Answer:
Chiral resolution techniques :

  • Chiral chromatography : Use amylose or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times differ by 2–4 minutes for (R)- and (S)-enantiomers .
  • Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer, yielding >98% ee .

Q. Analytical validation :

  • Optical rotation : Specific rotation values (e.g., [α]D20=+21.0°[α]_D^{20} = +21.0° for (R)-enantiomer) confirm enantiopurity .
  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .

Advanced: How can researchers design experiments to evaluate the compound’s impact on amino acid metabolic pathways?

Answer:
Experimental approaches :

Enzyme inhibition assays :

  • Substrate competition : Measure IC₅₀ values against enzymes like alanine transaminase (ALT) using fluorogenic substrates (e.g., L-alanine-7-amido-4-methylcoumarin) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to metabolic enzymes .

Cellular metabolism studies :

  • Stable isotope tracing : Incubate cells with 13C^{13}\text{C}-labeled glucose and track incorporation into amino acids via LC-MS .
  • Gene expression profiling : RNA-seq identifies upregulated/downregulated metabolic genes (e.g., GLUT1, mTORC1 targets) .

Advanced: How do discrepancies in reported synthesis yields arise, and how can they be addressed methodologically?

Answer:
Common sources of variability :

  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates reduce isolated yields .
  • Scale-up effects : Batch reactors vs. continuous flow systems alter heat/mass transfer, impacting yields by 10–15% .

Q. Mitigation strategies :

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design to identify critical variables .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Advanced: What computational models predict the compound’s interaction with biological targets, and how are they validated?

Answer:
Computational tools :

  • QSAR modeling : Predicts binding affinity to targets (e.g., G-protein-coupled receptors) using descriptors like polar surface area (PSA) and H-bond donors .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with NMDA receptors) over 100-ns trajectories to assess stability .

Q. Experimental validation :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) to validate computational predictions .
  • Cryo-EM : Resolves ligand-bound protein structures at near-atomic resolution (3–4 Å) .

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